N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C24H23N3O3S2 and its molecular weight is 465.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biological and Electrochemical Activity
Benzothiazole derivatives, including the specified compound, have been recognized for their diverse biological and electrochemical activities. These compounds have shown promise in various applications, including their potential as ligands for complex compounds, demonstrating significant spectroscopic properties, structures, magnetic properties, and both biological and electrochemical activities. The review highlights areas for future investigations, including the exploration of unknown analogues of these compounds (Boča, Jameson, & Linert, 2011).
Therapeutic Potential
Benzothiazole derivatives possess a wide range of therapeutic potentials, exhibiting antimicrobial, analgesic, anti-inflammatory, and antitumor activities. The 2-arylbenzothiazoles are highlighted for their potential as antitumor agents, with some derivatives currently under development for cancer treatment. This signifies the growing importance of benzothiazole nucleus in the field of drug discovery, benefiting from its structural simplicity and synthetic accessibility (Kamal, Hussaini, & Malik, 2015).
DNA Binding and Fluorescent Staining
Specific benzothiazole derivatives, such as the DNA minor groove binder Hoechst 33258 and its analogues, demonstrate strong binding to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. These compounds, characterized by their benzimidazole groups, have been widely used as fluorescent DNA stains in plant cell biology for chromosome and nuclear staining, indicating their utility in biological research and diagnostic applications (Issar & Kakkar, 2013).
Antioxidant Capacity
Benzothiazole-based assays, specifically the ABTS radical cation-based assays, have been extensively used to evaluate antioxidant capacity. These assays are crucial for understanding the antioxidant properties of various compounds, including benzothiazole derivatives, thus contributing to the development of antioxidants in food and pharmaceuticals (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Pharmacological Activities
The benzothiazole nucleus is foundational in numerous biologically active compounds, exhibiting antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties. This versatility makes benzothiazole derivatives attractive for the development of new therapeutic agents, highlighting their potential across a range of pharmacological activities (Sumit, Kumar, & Mishra, 2020).
Wirkmechanismus
Target of Action
Similar compounds have shown promising activity against bacterial strains such as staphylococcus aureus .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes that inhibit the growth of bacteria .
Biochemical Pathways
Similar compounds have been found to interfere with the normal functioning of bacteria, leading to their death .
Pharmacokinetics
A favorable pharmacokinetic profile was suggested for similar compounds .
Result of Action
Similar compounds have shown bactericidal activity, eliminating bacterial strains after exposure .
Action Environment
The synthesis of similar compounds has been carried out under relatively milder reaction conditions .
Eigenschaften
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(diethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-3-27(4-2)32(29,30)20-15-11-17(12-16-20)23(28)25-19-13-9-18(10-14-19)24-26-21-7-5-6-8-22(21)31-24/h5-16H,3-4H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXNZKEGQTKJTAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.